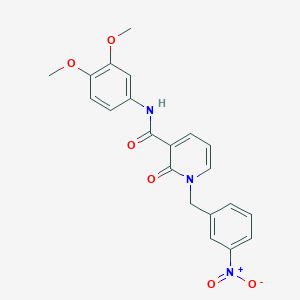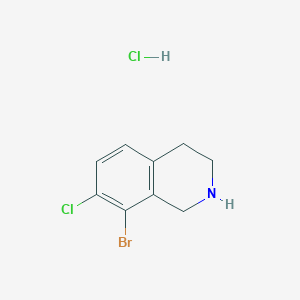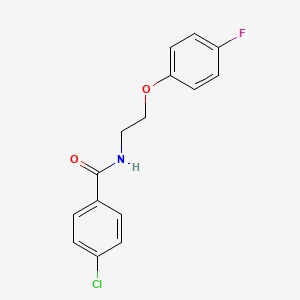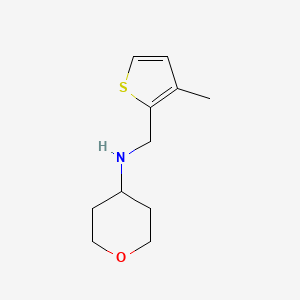![molecular formula C16H14ClNO4S B2614317 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 748776-36-5](/img/structure/B2614317.png)
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as CPBS, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been found to have anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research into chemical synthesis and reactions involving sulfamoylbenzoic acids and their derivatives has been a focal point in organic chemistry. Studies such as "Desulfurative Chlorination of Alkyl Phenyl Sulfides" by Canestrari et al. (2017) explore the chlorination of alkyl phenyl sulfides, offering insight into nucleophilic chlorination mechanisms that could be relevant for the manipulation of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and similar compounds. This research demonstrates the potential for creating various chemical structures through selective chlorination, highlighting the versatility of sulfides in organic synthesis (Canestrari et al., 2017).
Pharmacological Research
Sulfamoylbenzoic acids have been investigated for their potential pharmacological activities. A study by Pomarnacka and Kornicka (1998) synthesized a series of sulfamoyl carbamates and sulfamide derivatives, including compounds similar to 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, to explore their anticancer activity. This work underscores the importance of sulfamoylbenzoic acids in the development of new therapeutic agents, with some compounds showing promising in vitro results for anticancer activity (Pomarnacka & Kornicka, 1998).
Environmental Chemistry
Research into the environmental impact and behavior of sulfamoylbenzoic acids also plays a critical role. For example, Dodd and Huang (2004) investigated the transformation of sulfamethoxazole, a sulfonamide antibacterial, in reactions with chlorine. This study provides valuable information on how sulfamoylbenzoic acid derivatives react in water treatment processes, highlighting their transformation and the kinetics involved. Understanding these processes is crucial for assessing the environmental fate of such compounds (Dodd & Huang, 2004).
Material Science
In material science, the functionalization of polymers with benzoic acid derivatives, including structures similar to 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, has been explored for the development of novel materials. Gao et al. (2012) demonstrated the synthesis of rare earth metal complexes using aryl carboxylic acid-functionalized polystyrene, revealing the potential for creating materials with unique optical properties. Such research indicates the applicability of sulfamoylbenzoic acids in designing new materials with specific functionalities (Gao et al., 2012).
Eigenschaften
IUPAC Name |
2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUTZMNCCUMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)

![2-hydroxy-N-isopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)

methanone](/img/structure/B2614242.png)
![2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2614246.png)



![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)

